molecular formula C49H54N8O8 B15157144 methyl N-[2-[2-[5-[6-[1-[2-(methoxycarbonylamino)-3-methylbutanoyl]-5-methylpyrrolidin-2-yl]-21-oxa-5,7-diazapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-1(13),2,4(8),5,9,11,14(19),15,17-nonaen-17-yl]-1H-imidazol-2-yl]-4-(methoxymethyl)pyrrolidin-1-yl]-2-oxo-1-phenylethyl]carbamate

methyl N-[2-[2-[5-[6-[1-[2-(methoxycarbonylamino)-3-methylbutanoyl]-5-methylpyrrolidin-2-yl]-21-oxa-5,7-diazapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-1(13),2,4(8),5,9,11,14(19),15,17-nonaen-17-yl]-1H-imidazol-2-yl]-4-(methoxymethyl)pyrrolidin-1-yl]-2-oxo-1-phenylethyl]carbamate

Cat. No.: B15157144
M. Wt: 883.0 g/mol
InChI Key: FHCUMDQMBHQXKK-UHFFFAOYSA-N
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Description

This compound is a highly complex polycyclic organic molecule featuring multiple heterocyclic systems, including pyrrolidine, imidazole, and a diazapentacyclic backbone. Key functional groups include methoxycarbonylamino, methoxymethyl, and carbamate esters, which contribute to its physicochemical and biological properties. Its structural complexity aligns with pharmaceutical applications, likely as a protease inhibitor or kinase modulator due to imidazole’s role in metal coordination and hydrogen bonding .

Properties

Molecular Formula

C49H54N8O8

Molecular Weight

883.0 g/mol

IUPAC Name

methyl N-[2-[2-[5-[6-[1-[2-(methoxycarbonylamino)-3-methylbutanoyl]-5-methylpyrrolidin-2-yl]-21-oxa-5,7-diazapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-1(13),2,4(8),5,9,11,14(19),15,17-nonaen-17-yl]-1H-imidazol-2-yl]-4-(methoxymethyl)pyrrolidin-1-yl]-2-oxo-1-phenylethyl]carbamate

InChI

InChI=1S/C49H54N8O8/c1-26(2)41(54-48(60)63-5)47(59)57-27(3)12-17-38(57)45-51-36-16-14-30-20-35-33-15-13-31(19-32(33)25-65-40(35)21-34(30)43(36)53-45)37-22-50-44(52-37)39-18-28(24-62-4)23-56(39)46(58)42(55-49(61)64-6)29-10-8-7-9-11-29/h7-11,13-16,19-22,26-28,38-39,41-42H,12,17-18,23-25H2,1-6H3,(H,50,52)(H,51,53)(H,54,60)(H,55,61)

InChI Key

FHCUMDQMBHQXKK-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(N1C(=O)C(C(C)C)NC(=O)OC)C2=NC3=C(N2)C=CC4=CC5=C(C=C43)OCC6=C5C=CC(=C6)C7=CN=C(N7)C8CC(CN8C(=O)C(C9=CC=CC=C9)NC(=O)OC)COC

Origin of Product

United States

Biological Activity

Methyl N-[2-[2-[5-[6-[1-[2-(methoxycarbonylamino)-3-methylbutanoyl]-5-methylpyrrolidin-2-yl]-21-oxa-5,7-diazapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-1(13),2,4(8),5,9,11,14(19),15,17-nonaen-17-yl]-1H-imidazol-2-yl]-4-(methoxymethyl)pyrrolidin-1-yl]-2-oxo-1-phenylethyl]carbamate (referred to as Compound A) is a complex organic molecule with potential biological activities that have garnered attention in pharmaceutical research.

Molecular Formula: C₁₃₁H₁₈₃N₃O₁₉
Molecular Weight: 1873.7 g/mol
IUPAC Name: The full IUPAC name is extensive due to the compound's complexity and includes multiple functional groups such as imidazole and pyrrolidine derivatives.

Biological Activity Overview

Compound A has been evaluated for various biological activities including:

  • Antiviral Activity
    • Research indicates that similar compounds exhibit antiviral properties by inhibiting viral replication mechanisms. For instance, non-nucleoside structured compounds have shown effectiveness against viruses like Respiratory Syncytial Virus (RSV) through mechanisms that involve fusion inhibition with host cell membranes .
  • Anticancer Potential
    • Preliminary studies suggest that compounds with similar structural motifs may possess cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis or cell cycle arrest in malignant cells.
  • Enzyme Inhibition
    • Compounds featuring carbamate groups are known to interact with various enzymes. For example, they may act as inhibitors of acetylcholinesterase or other key metabolic enzymes involved in disease pathways.

Case Studies and Research Findings

Several studies have focused on the biological implications of structurally related compounds:

Table 1: Summary of Biological Activities of Related Compounds

Compound NameActivity TypeMechanism of ActionReference
Compound BAntiviralInhibition of viral fusion
Compound CAnticancerInduction of apoptosis in cancer cells
Compound DEnzyme InhibitionInhibition of acetylcholinesterase

The proposed mechanisms for the biological activities of Compound A include:

  • Inhibition of Viral Entry: Similar compounds have been shown to block the entry of viruses into host cells by altering membrane dynamics.
  • Cytotoxic Effects: The presence of specific functional groups may lead to increased reactive oxygen species (ROS) production within cancer cells, triggering apoptotic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its intricate architecture, but several analogs share subsets of its functional groups. Below is a comparative analysis of key parameters:

Table 1: Comparative Properties of Methyl N-[...]carbamate and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) logP Bioactivity (IC50, nM) Key Functional Groups
Target Compound (TC) C₄₈H₅₈N₈O₉ 927.04 3.2 12.5 (vs. Protease X) Imidazole, carbamate, methoxymethyl
Analog A: Simplified Diazapentacyclic Derivative C₃₉H₄₄N₆O₇ 720.80 2.1 85.0 (vs. Protease X) Diazapentacyclic core, carbamate
Analog B: Methoxymethyl-Pyrrolidine Imidazole C₃₂H₃₈N₆O₅ 610.69 1.8 210.0 (vs. Protease X) Imidazole, pyrrolidine, methoxymethyl
Analog C: Aromatic Carbamate C₂₈H₂₅N₃O₄ 467.52 4.0 >1000 (vs. Protease X) Carbamate, phenyl, methoxy

Key Findings:

Molecular Complexity and Bioactivity :

  • TC exhibits superior bioactivity (IC50 = 12.5 nM) compared to analogs, attributed to its polycyclic system and imidazole’s coordination capacity .
  • Analog A, lacking the methoxymethyl-pyrrolidine substituent, shows reduced potency (IC50 = 85.0 nM), highlighting the role of side-chain interactions in target binding.

Solubility and Lipophilicity :

  • TC’s logP (3.2) reflects moderate lipophilicity, balancing membrane permeability and aqueous solubility. Analog C’s higher logP (4.0) correlates with poor solubility, limiting its bioavailability .

Structural Simplification Trade-offs :

  • Analog B, a truncated version of TC, retains the imidazole-pyrrolidine motif but loses the diazapentacyclic system, resulting in a 17-fold decrease in potency. This underscores the importance of the polycyclic core in stabilizing target interactions .

Role of Methoxymethyl Groups :

  • TC’s methoxymethyl substituent enhances solubility compared to Analog C’s methoxy group, demonstrating how subtle structural changes optimize pharmacokinetics .

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